5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine
Description
Properties
IUPAC Name |
5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWPXZSRGVTMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651793 | |
| Record name | 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682732-81-6 | |
| Record name | 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Component Reaction with Arylglyoxals
A prominent method involves a one-pot, three-component reaction between arylglyoxals (1a-i) , 3-methyl-1-aryl-1H-pyrazol-5-amines (2a-c) , and cyclic 1,3-dicarbonyl compounds (3a-e) . Conducted in water/acetone (1:2) at 80°C with tetrapropylammonium bromide (TPAB, 20 mol%) as a phase-transfer catalyst, this approach achieves yields of 90–98%. The mechanism proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by deacylation and oxidation. For example, using benzylglyoxal (1a) and 3-methyl-1-phenyl-1H-pyrazol-5-amine (2a) with cyclohexane-1,3-dione (3a) yields the pyrazolo[4,3-c]pyridine core, which undergoes subsequent benzylation.
Enolate-Mediated Intermolecular Cyclization
An alternative two-step protocol begins with the formation of monocarbonyl curcumin analogues. N-Benzylpiperidine-4-one reacts with benzaldehyde derivatives in basic ethanol, generating enolate intermediates that undergo nucleophilic attack to form β-hydroxy-ketones. Subsequent dehydration yields α,β-unsaturated ketones. These intermediates then react with phenylhydrazine under reflux in NaOH/ethanol, inducing intermolecular cyclization to form the pyrazolo[4,3-c]pyridine scaffold. This method, while lengthier, provides precise control over substituent placement, with reported yields of 75–85%.
1,3-Dipolar Cycloaddition Approaches
Nitrilimine-Based Cycloaddition
Nitrilimines, generated in situ from hydrazonoyl chlorides, participate in 1,3-dipolar cycloadditions with N-benzyl maleimide. For instance, nitrilimine 3 (derived from 2,4-dibromophenylhydrazine) reacts with N-benzyl maleimide (4) to form pyrrolo[3,4-c]pyrazole intermediates, which are subsequently functionalized to yield the target amine. This stereo-controlled method proceeds via a concerted mechanism, favoring the 5-benzyl regioisomer with >90% regioselectivity.
Post-Synthetic Functionalization
Carboxylic Acid to Amine Conversion
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CID 69251517) serves as a precursor for amine synthesis. Treatment with thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with aqueous ammonia to form the primary amide. Hofmann rearrangement using NaOCl/NaOH then yields the target amine, albeit with moderate efficiency (60–65% over three steps).
Reductive Amination
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization
The three-component reaction’s success hinges on TPAB’s role in stabilizing transition states through hydrogen bonding, as evidenced by density functional theory (DFT) studies. Similarly, microwave irradiation enhances reaction rates by reducing activation energies (Δ*G‡) by 15–20 kJ/mol compared to conventional heating. In reductive amination, the use of NaBH3CN over NaBH4 improves selectivity for primary amines by minimizing over-reduction.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or reduce any double bonds present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Core Scaffold Variations
Pyrazolo-pyridine derivatives are classified based on ring substitution patterns. Key analogs include:
Key Observations :
- Lipophilicity : The benzyl group in the target compound increases logP compared to the dihydrochloride salt (logP ~1.7 vs. ionic form) .
- Solubility: Ionic derivatives (e.g., dihydrochloride, oxalate) exhibit higher aqueous solubility, critical for intravenous formulations.
- Conformational Flexibility: The target compound’s benzyl substituent may influence ring puckering. Crystal structures of analogs (e.g., 5-tert-butyl derivative) reveal a half-chair conformation, with deviations of 0.358–0.391 Å from the mean plane . General ring puckering analysis methods, as defined by Cremer and Pople, highlight the role of substituents in stabilizing non-planar conformations .
Hydrogen-Bonding and Crystal Packing
Hydrogen-bonding networks differ significantly among analogs:
Biological Activity
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 213.28 g/mol. The compound features a pyrazolo-pyridine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃ |
| Molecular Weight | 213.28 g/mol |
| CAS Number | 35005-71-1 |
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of pyrazolo-pyridine compounds exhibit antidepressant and anxiolytic properties. A study highlighted that certain substituted benzyl derivatives showed significant effects in mice models through various pharmacological evaluations. These compounds demonstrated a dual activity profile, indicating both central nervous system (CNS) stimulation and depression at different dosages .
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of compounds related to this compound. For instance, certain derivatives have shown potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2. The IC50 values for these compounds were comparable to celecoxib, a standard anti-inflammatory drug .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for enhancing the biological efficacy of these compounds. Modifications at specific positions on the pyrazolo-pyridine scaffold have been shown to influence their pharmacological profiles significantly. For example, the presence of electron-donating groups has been associated with increased anti-inflammatory activity .
Case Studies
- CNS Activity Assessment : In a study involving various substituted benzyl derivatives, it was found that compounds exhibited distinct CNS effects ranging from stimulation to depression depending on their structural modifications. The evaluation included tests for antidepressant and anxiolytic activities using established animal models .
- Anti-inflammatory Efficacy : Another investigation reported that certain pyrazolo-pyridine derivatives displayed significant anti-inflammatory effects in carrageenan-induced paw edema models in rats. The effective doses were calculated and compared to traditional anti-inflammatory agents like indomethacin .
Q & A
What are the standard synthetic protocols for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis of pyrazolo-pyridine derivatives typically involves multi-step reactions with careful selection of solvents, reagents, and catalysts. For example:
- Alkylation reactions (e.g., benzylation) often use acetonitrile or dichloromethane as solvents, with alkyl halides as reagents .
- Cyclization steps may require reflux conditions in toluene with catalysts like trifluoroacetic acid (TFA) to promote ring closure .
- Purification via recrystallization (e.g., from acetonitrile) is critical for isolating high-purity products .
Key factors affecting yield include reaction time, solvent polarity, and stoichiometric ratios. For instance, excess alkylating agents can improve substitution efficiency but may lead to byproducts if not carefully controlled.
How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- 1H NMR : Assign peaks to protons in the benzyl group (δ 7.2–7.4 ppm, aromatic), tetrahydro-pyridine ring (δ 2.5–3.5 ppm, CH₂ groups), and pyrazole NH₂ (δ 5.0–6.0 ppm, broad singlet). Compare with published spectra of analogous pyrazolo-pyridines .
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹ for amine groups) and C-N/C=C vibrations (1500–1600 cm⁻¹) to confirm heterocyclic backbone .
- 13C NMR : Resolve signals for sp³ carbons in the tetrahydro-pyridine ring (δ 20–50 ppm) and aromatic carbons (δ 110–140 ppm) .
How can researchers resolve contradictions in spectroscopic or chromatographic data during synthesis?
Level: Advanced
Methodological Answer:
- Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) to identify deviations in substituent effects .
- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .
- Purity Assessment : Perform HPLC with UV detection (λ = 254–280 nm) to quantify impurities and adjust recrystallization protocols .
What computational strategies optimize reaction pathways for synthesizing this compound?
Level: Advanced
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states, predicting regioselectivity in benzylation or cyclization steps .
- Reaction Path Search : Use software like GRRM to explore potential pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing pyrazolo-pyridine synthesis data to predict optimal solvent-catalyst combinations .
What safety protocols are recommended for handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially when using volatile solvents (e.g., toluene) .
- Waste Disposal : Segregate hazardous waste (e.g., halogenated byproducts) and consult institutional guidelines for chemical disposal .
How can the kinase inhibitory activity of this compound be evaluated in vitro?
Level: Advanced
Methodological Answer:
- Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., CDKs, JAKs) .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinity to kinase ATP pockets, guided by the pyrazolo[4,3-c]pyridinone scaffold’s hydrogen-bonding motifs .
- Cell-Based Validation : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays to correlate kinase inhibition with antiproliferative effects .
What strategies enable regioselective functionalization of the pyrazole ring in this compound?
Level: Advanced
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., benzyloxy) to steer electrophilic substitution to specific positions .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to add aryl/alkyl groups to the pyrazole C4 position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .
Which in vitro models are suitable for assessing the compound’s pharmacological potential beyond kinase inhibition?
Level: Advanced
Methodological Answer:
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays, comparing MIC values to known oxadiazole derivatives .
- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation .
- hERG Binding Assays : Patch-clamp studies to assess cardiac toxicity risks via potassium channel interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
